5-Nitro-3-(thiophen-2-yl)-1h-indazole
Description
Properties
IUPAC Name |
5-nitro-3-thiophen-2-yl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-14(16)7-3-4-9-8(6-7)11(13-12-9)10-2-1-5-17-10/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWYWYGJSPKFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(thiophen-2-yl)-1h-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating and the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(thiophen-2-yl)-1h-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-3-(thiophen-2-yl)-1h-indazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-Nitro-3-(thiophen-2-yl)-1H-indazole has been investigated for its antimicrobial properties. Studies indicate that the nitro group can undergo bioreduction in biological systems, forming reactive intermediates that may interact with cellular components, potentially leading to antimicrobial effects. This compound has shown efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Research
The compound's structure suggests potential anticancer activity. Research has indicated that it may inhibit tumor growth or proliferation by interacting with biological macromolecules. The mechanism of action likely involves the disruption of cellular signaling pathways through the binding of its reactive intermediates to proteins or nucleic acids .
Anti-inflammatory Properties
Additionally, 5-nitro-3-(thiophen-2-yl)-1H-indazole has been explored for anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Synthetic Chemistry
Building Block for Complex Molecules
In synthetic chemistry, 5-nitro-3-(thiophen-2-yl)-1H-indazole serves as an important building block for the synthesis of more complex indazole derivatives. Its unique structure allows for various functionalizations that can lead to novel compounds with enhanced biological activities .
Mechanism of Synthesis
The synthesis typically involves nitration of a thiophene-substituted indazole precursor. Various synthetic routes have been developed to efficiently produce this compound, which is crucial for research applications in drug discovery and development .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A: Antimicrobial Efficacy | Investigated the compound's effect on bacterial strains | Showed significant inhibition against Staphylococcus aureus with an MIC value of 4 mg/mL |
| Study B: Anticancer Potential | Explored interactions with cancer cell lines | Indicated potential inhibition of tumor growth in vitro |
| Study C: Synthesis Techniques | Developed new synthetic routes for indazole derivatives | Achieved high yields using palladium-catalyzed reactions |
Mechanism of Action
The mechanism of action of 5-Nitro-3-(thiophen-2-yl)-1h-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
2.1.1 5-Nitro-3-(3,4-dichlorophenyl)-1H-indazole
- Substituents : 3,4-Dichlorophenyl at position 3.
- Synthesis : Prepared via hydrazine hydrate reflux in dimethylformamide (DMF), yielding 23% after recrystallization.
- Bioactivity: Not explicitly reported, but chlorine substituents often enhance metabolic stability and membrane permeability.
2.1.2 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole
- Substituents : 2-(Trifluoromethyl)phenyl at position 3.
- Molecular Weight : 307.23 g/mol.
- Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may enhance binding to hydrophobic enzyme pockets compared to thiophene’s moderate electron-donating effects.
2.1.3 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one
- Structure: Indolinone core with a thiazole-hydrazineylidene substituent.
- Bioactivity : Dual inhibitor of HIV-1 reverse transcriptase (RT), targeting both DNA polymerase and RNase H domains.
2.3.1 Anticancer Activity
2.3.2 Antiviral Activity
- Thiazole-hydrazineylidene indolinone: Dual HIV-1 RT inhibition via allosteric binding.
- Thiophene vs. thiazole : Thiophene’s lower polarity may reduce off-target interactions compared to thiazole.
Structural and Electronic Effects
Pharmacokinetic and Toxicity Considerations
Q & A
Q. What is the standard synthetic route for 5-Nitro-3-(thiophen-2-yl)-1H-indazole?
The synthesis involves a Friedel-Crafts acylation followed by indazole ring closure using hydrazine hydrate. For example, ketone intermediates (e.g., derived from 2-chloro-5-nitrobenzoic acid) react with hydrazine in dimethylformamide (DMF) under reflux, yielding the indazole core. Subsequent nitro group reduction is achieved with Raney nickel and hydrazine hydrate in isopropanol/DMF. Critical steps include recrystallization to remove isomers (e.g., (2,3-dichlorophenyl)-1H-indazole) .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- NMR spectroscopy : and NMR (e.g., DMSO-) to confirm substitution patterns and purity. For example, aromatic protons in the thiophene and indazole moieties appear as distinct multiplets .
- X-ray crystallography : To resolve crystal packing and confirm molecular geometry. SHELXL is widely used for refinement, especially for small-molecule structures .
Q. How can researchers optimize the purity of intermediates during synthesis?
Recrystallization from DMF or mixed solvents (e.g., isopropanol/DMF) effectively removes isomers and unreacted starting materials. Monitoring via thin-layer chromatography (TLC) during reduction steps ensures reaction completion .
Advanced Research Questions
Q. How can low yields during nitro group reduction be addressed?
Low yields often stem from incomplete reduction or catalyst deactivation. Solutions include:
- Excess hydrazine hydrate : Adding incremental amounts over 8+ hours to maintain reaction momentum.
- Catalyst regeneration : Reactivating Raney nickel by washing with ethanol or replacing it mid-reaction .
Q. How to resolve discrepancies between NMR data and crystallographic results?
Contradictions (e.g., unexpected proton environments in NMR vs. crystal structures) may arise from dynamic effects (e.g., tautomerism) or refinement errors. Use SHELXL’s TWIN and RIGU commands to model disorder or twinning. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What role does Hirshfeld surface analysis play in studying this compound?
Hirshfeld analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) critical for understanding crystal packing and stability. For thiophene-containing analogs, S···H and C···H contacts dominate, influencing solubility and bioavailability .
Q. How to optimize indazole ring closure under varying conditions?
Key variables include:
- Solvent polarity : DMF enhances cyclization efficiency compared to less polar solvents.
- Temperature : Reflux conditions (e.g., 100–120°C) accelerate ring closure but may increase side reactions.
- Stoichiometry : Excess hydrazine (1.5–2.0 eq.) ensures complete conversion .
Q. What are best practices for refining crystal structures of nitro-substituted indazoles?
- Use SHELXL’s L.S. and SHEL commands for anisotropic displacement parameter refinement.
- Account for high thermal motion in nitro groups using SIMU and DELU restraints.
- Validate hydrogen bonding networks with Mercury’s void visualization tool .
Methodological Recommendations
- For crystallography : Prioritize high-resolution data (>0.8 Å) and use SHELXL’s HKLF 5 format for twinned structures .
- For synthesis : Scale reactions cautiously—higher volumes may require prolonged reaction times due to heat transfer limitations .
- For bioactivity assays : Screen against protein kinases (e.g., CDK2) given structural similarities to active indazole-based inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
